N-(2-chloro-6-fluorobenzyl)-3-isobutyl-5-isoxazolecarboxamide
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Overview
Description
N-(2-chloro-6-fluorobenzyl)-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H16ClFN2O2 and its molecular weight is 310.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.0884336 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibitors and Antitumor Agents
One significant area of research involving compounds similar to N-(2-chloro-6-fluorobenzyl)-3-isobutyl-5-isoxazolecarboxamide focuses on the inhibition of tumor-associated isozymes, specifically carbonic anhydrase (CA) IX. Halogenated sulfonamides and aminobenzolamides, incorporating halogens such as fluorine and chlorine, have been synthesized and investigated for their inhibitory activity against CA IX, a transmembrane enzyme associated with tumors. The study identified potent inhibitors, suggesting the potential for designing CA IX-selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
HIV Integrase Inhibitors
In the context of HIV treatment, 19F-nuclear magnetic resonance (NMR) spectroscopy was utilized in a drug discovery program to support the selection of candidates for further development. This research involved early lead compounds, including potent inhibitors of HIV integrase, demonstrating the role of fluorinated compounds in the development of therapies for viral infections (Monteagudo et al., 2007).
Phosphoric Triamides and Molecular Assemblies
Another study explored the synthesis and optical properties of phosphoric triamides, highlighting the influence of halogen substitution (including fluorine and chlorine) on molecular assemblies and potential applications in materials science (Pourayoubi et al., 2012).
Antimicrobial Activity
Research into the synthesis and antimicrobial activity of various derivatives, including those with fluorine and chlorine substituents, provides insights into the development of new antimicrobial agents. These studies underscore the potential for compounds with specific halogenation patterns to serve as bases for drug discovery efforts targeting a range of microbial pathogens (Priya et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c1-9(2)6-10-7-14(21-19-10)15(20)18-8-11-12(16)4-3-5-13(11)17/h3-5,7,9H,6,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSYOSFGNUIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.